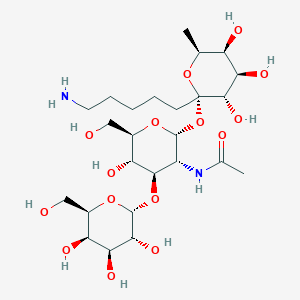

Gal-1-4-glcnac-1-3-fuc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: NPC 15669の合成は、塩基性条件下でのロイシンとフルオレニルメトキシカルボニルクロリドの反応を伴います。 この反応は通常、ジクロロメタンなどの有機溶媒中で、反応中に生成される塩酸を中和するためのトリエチルアミンなどの塩基を用いて行われます。 . 生成物は、再結晶またはクロマトグラフィーによって精製して所望の化合物を得ます。

工業生産方法: NPC 15669の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスでは、工業グレードの試薬と溶媒が使用され、反応条件を注意深く制御して、高収率と高純度を確保します。 最終生成物は、医薬品規格を満たすために、厳格な品質管理措置を受けます。 .

化学反応の分析

β(1→4)Galactosyltransferase (GalT)

- Reaction : Transfers galactose from UDP-galactose (UDP-Gal) to the 4-OH position of N-acetylglucosamine (GlcNAc) to form the Galβ1-4GlcNAc (LacNAc) backbone .

- Substrate Specificity :

α(1→3)Fucosyltransferase (FucT)

- Reaction : Transfers L-fucose from GDP-fucose (GDP-Fuc) to the 3-OH position of GlcNAc in LacNAc, forming Galβ1-4(Fucα1-3)GlcNAc (Lewis x antigen) .

- Key Requirements :

Chemoenzymatic Approaches

Structural Modifications

- GlcNAc Modifications :

Lectin Binding

- Galectin-1/3 : Binds to LacNAc motifs in complex N-glycans, modulating immune cell apoptosis .

- Selectins : Recognizes fucosylated structures (e.g., Lewis x) on endothelial cells during inflammation .

Pathogen Interactions

- Helicobacter pylori : Adheres to gastric epithelia via Galβ1-4GlcNAc-containing glycans .

- Influenza A Virus : Binds to α2→6-sialylated LacNAc derivatives .

Comparative Analysis of Synthetic Methods

科学的研究の応用

Glycobiology and Cellular Interactions

The compound Gal-1-4-GlcNAc-1-3-Fuc is involved in the synthesis of Lewis antigens, which are critical for cell-cell recognition processes. These antigens are implicated in various biological phenomena, including:

- Cell Adhesion : The presence of fucosylated structures on glycoproteins enhances cell adhesion properties. For instance, the Lewis x (CD15) epitope derived from this compound is known to facilitate leukocyte trafficking and interaction with endothelial cells during immune responses .

- Tumor Biology : Alterations in fucosylation patterns, including those involving this compound, have been linked to cancer progression and metastasis. Fucosylated glycans can modulate tumor cell behavior and immune evasion mechanisms .

Immunological Applications

Research indicates that this compound plays a significant role in modulating immune responses:

- Vaccine Development : Glycan structures like this compound can be utilized as adjuvants or targeting moieties in vaccine formulations. They may enhance the immunogenicity of vaccine candidates by promoting better antigen presentation and T-cell activation .

- Autoimmune Diseases : The modulation of fucosylation patterns is being explored as a therapeutic strategy for autoimmune conditions. Altered expression of fucosylated glycans can influence the activity of immune cells, potentially leading to new treatment avenues for diseases such as rheumatoid arthritis and lupus .

Biotechnological Innovations

In biotechnology, this compound serves as a substrate for various enzymatic reactions:

- Enzymatic Synthesis : The compound can act as an acceptor for fucosyltransferases, enabling the synthesis of more complex fucosylated oligosaccharides. This property is exploited in the development of glycosylation strategies for therapeutic proteins to enhance their stability and efficacy .

| Application | Description | Significance |

|---|---|---|

| Cell Adhesion | Facilitates interactions between leukocytes and endothelial cells | Important for immune response |

| Tumor Biology | Modulates tumor cell behavior and immune evasion | Relevant for cancer therapies |

| Vaccine Development | Enhances immunogenicity when used as an adjuvant | Potential for improved vaccine efficacy |

| Autoimmune Disease Therapy | Influences immune cell activity to alter disease pathways | New treatment strategies |

| Enzymatic Synthesis | Serves as an acceptor for fucosyltransferases to create complex oligosaccharides | Advances in glycosylation techniques |

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Cancer Therapeutics

A study demonstrated that targeting fucosylation pathways involving Gal-1-4-GlcNAc can inhibit tumor growth in mouse models by blocking the interaction between cancer cells and the immune system, showcasing its potential as a therapeutic target .

Case Study 2: Vaccine Formulation

In another research effort, a vaccine candidate incorporating fucosylated glycans was shown to elicit a stronger immune response compared to non-fucosylated counterparts. This underscores the importance of Gal-1-4-glcnac in enhancing vaccine efficacy .

作用機序

NPC 15669は、白血球、特に好中球の内皮への接着と遊走を阻害することで効果を発揮します。 これは、β2インテグリンファミリーのメンバーであるMac-1(CD11b/CD18)の上方制御の遮断によって達成されます。 . 好中球と内皮の相互作用を防ぐことで、NPC 15669は炎症反応とその関連する組織損傷を軽減します。 .

類似化合物との比較

NPC 15669は、その特定の抗炎症特性と作用機序により、ロイシン誘導体の中でユニークです。 類似の化合物には、以下のリューメディンなどの他のロイシン誘導体があります。

N-(フルオレニル-9-メトキシカルボニル)バリン: 類似の抗炎症特性を持つ、しかしアミノ酸組成が異なる別のリューメディン。.

N-(フルオレニル-9-メトキシカルボニル)イソロイシン: 構造と機能が類似していますが、ロイシンの代わりにイソロイシンが含まれています。.

これらの化合物は、細胞接着と遊走を阻害する能力を共有していますが、特定のアミノ酸成分と結果として生じる生物学的活性は異なります。 .

特性

CAS番号 |

160243-25-4 |

|---|---|

分子式 |

C25H46N2O15 |

分子量 |

614.6 g/mol |

IUPAC名 |

N-[(2R,3R,4R,5S,6R)-2-[(2S,3S,4R,5S,6S)-2-(5-aminopentyl)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C25H46N2O15/c1-10-15(31)19(35)22(37)25(41-10,6-4-3-5-7-26)42-23-14(27-11(2)30)21(17(33)13(9-29)38-23)40-24-20(36)18(34)16(32)12(8-28)39-24/h10,12-24,28-29,31-37H,3-9,26H2,1-2H3,(H,27,30)/t10-,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22-,23+,24+,25-/m0/s1 |

InChIキー |

VRXKBBPRDGIBPB-BEMBIUEJSA-N |

SMILES |

CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |

異性体SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@](O1)(CCCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |

Key on ui other cas no. |

160243-25-4 |

同義語 |

5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-beta-L-fucopyranoside 5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-fucopyranoside Gal-1-4-GlcNAc-1-3-Fuc |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。